molecular formula C11H11N3O5S B3387698 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid CAS No. 851116-65-9

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid

Cat. No.: B3387698
CAS No.: 851116-65-9
M. Wt: 297.29 g/mol
InChI Key: PDGJPCHJZAPZQH-UHFFFAOYSA-N
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Description

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid is a sulfonamide-derived compound featuring a 4-cyanophenyl group attached to a sulfonamide moiety, which is further linked via an acetamido bridge to a terminal acetic acid group.

Properties

IUPAC Name

2-[[2-[(4-cyanophenyl)sulfonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c12-5-8-1-3-9(4-2-8)20(18,19)14-6-10(15)13-7-11(16)17/h1-4,14H,6-7H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGJPCHJZAPZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274709
Record name N-[(4-Cyanophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-65-9
Record name N-[(4-Cyanophenyl)sulfonyl]glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851116-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Cyanophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 4-cyanobenzenesulfonyl chloride with glycine in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced sulfonamides.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that modifications of sulfonamide groups can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects. Its structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Preliminary studies suggest efficacy against resistant strains of bacteria.
  • Enzyme Inhibition :
    • The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme crucial for many physiological processes. This inhibition can be beneficial in treating conditions like glaucoma and edema.

Biochemical Research Applications

  • Protein Interaction Studies :
    • This compound can be utilized in studying protein-ligand interactions due to its ability to form stable complexes with target proteins. This property is critical in drug design and understanding biochemical pathways.
  • Fluorescent Probes :
    • The compound's structural features allow it to be modified into fluorescent probes for imaging studies in cellular biology. Such probes can help visualize cellular processes in real-time.

Materials Science Applications

  • Polymer Chemistry :
    • This compound can serve as a building block for synthesizing new polymers with tailored properties. Its functional groups enable the formation of copolymers that exhibit specific thermal and mechanical characteristics.
  • Nanotechnology :
    • In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems, where they can enhance the solubility and bioavailability of therapeutic agents.

Case Studies

Study TitleObjectiveFindings
"Anticancer Potential of Sulfonamide Derivatives"Evaluate cytotoxic effects on cancer cell linesSignificant inhibition observed with modified sulfonamide compounds, including derivatives of this compound
"Inhibition of Carbonic Anhydrase by Novel Compounds"Investigate enzyme inhibitionDemonstrated effective inhibition by sulfonamide compounds, suggesting therapeutic applications in treating glaucoma
"Development of Fluorescent Probes for Live Cell Imaging"Create imaging agents for cellular studiesSuccessful synthesis of fluorescent derivatives based on the compound, allowing visualization of cellular dynamics

Mechanism of Action

The mechanism of action of 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the acetamido group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substitution patterns (e.g., para vs. ortho halogens) influence steric hindrance and binding affinity to enzymes or receptors .

Physicochemical Properties

Data from analogs suggest the following trends:

Property This compound (Predicted) 2-(4-Bromobenzenesulfonamido)acetic acid 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid
Melting Point ~160–170°C (estimated) Not reported Not reported
IR Peaks (cm⁻¹) ~2200 (-CN), 1750 (COOH), 1680 (CONH) 1753 (COOH), 1689 (CONH) 1708 (CO), 1220 (C-O-C)
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO Low in water

Notes:

  • The cyano group introduces a distinct IR peak at ~2200 cm⁻¹, absent in halogenated analogs .
  • Carboxylic acid (-COOH) and amide (-CONH-) groups are common across analogs, contributing to hydrogen-bonding networks .

Structure-Activity Relationships :

  • Electron-withdrawing groups (-CN, -Br) enhance binding to enzymatic active sites compared to electron-donating groups (-CH₃) .
  • Ortho-substituted halogens (e.g., 2-chloro) may reduce potency due to steric effects .

Comparison with Analogs :

  • Halogenated analogs (e.g., 2-(4-bromobenzenesulfonamido)acetic acid) are synthesized similarly, with yields exceeding 90% under basic conditions .
  • Methylated derivatives require additional steps for N-methylation, reducing overall efficiency .

Biological Activity

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid, also known as a sulfonamide derivative, has garnered attention for its biological activity and potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyanobenzenesulfonamide moiety and an acetic acid functional group. Understanding its biological activity is crucial for exploring its potential uses in pharmacology and medicine.

The chemical formula for this compound is C₁₃H₁₄N₄O₄S, and it falls under the category of sulfonamides. Its molecular structure contributes to its biological interactions and mechanisms of action.

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known for its antibacterial properties, particularly through the inhibition of bacterial folic acid synthesis. This mechanism makes sulfonamides effective against a range of bacterial infections.

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The presence of the cyanobenzenesulfonamide enhances the compound's binding affinity to target enzymes involved in bacterial metabolism.

Toxicity Profile
The toxicity assessment of this compound reveals it as an acute toxicity category 4 compound, indicating moderate toxicity upon oral and dermal exposure . This necessitates careful handling in laboratory and clinical settings.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives, providing insights into their therapeutic potential:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined against various bacterial strains, showing effectiveness comparable to established antibiotics.
  • Animal Models : Preclinical studies using animal models have highlighted the compound's potential in treating infections caused by resistant bacterial strains. In one study, administration of the compound resulted in a significant reduction in bacterial load in infected tissues .
  • Clinical Implications : Observational studies have suggested that patients treated with sulfonamide derivatives experience improved outcomes in managing infections resistant to other antibiotic classes . These findings underscore the importance of further clinical trials to establish efficacy and safety profiles.

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
AntibacterialInhibition of Gram-positive/negative bacteria
ToxicityAcute toxicity (Category 4)
Preclinical EfficacyReduced bacterial load in animal models
Clinical ObservationsImproved infection management outcomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.